molecular formula C13H14N2O3 B2417554 N-(cyanomethyl)-4-methoxy-2-(prop-2-en-1-yloxy)benzamide CAS No. 1797793-35-1

N-(cyanomethyl)-4-methoxy-2-(prop-2-en-1-yloxy)benzamide

Cat. No. B2417554
CAS RN: 1797793-35-1
M. Wt: 246.266
InChI Key: QVOSGIUQCVXUSB-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-4-methoxy-2-(prop-2-en-1-yloxy)benzamide, also known as CMMPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

N-(cyanomethyl)-4-methoxy-2-(prop-2-en-1-yloxy)benzamide exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These enzymes are involved in the production of inflammatory mediators and the regulation of cell proliferation, respectively.
Biochemical and Physiological Effects:
Studies have shown that N-(cyanomethyl)-4-methoxy-2-(prop-2-en-1-yloxy)benzamide can reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(cyanomethyl)-4-methoxy-2-(prop-2-en-1-yloxy)benzamide has been shown to have a low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(cyanomethyl)-4-methoxy-2-(prop-2-en-1-yloxy)benzamide in lab experiments is its high potency and specificity for COX-2 and PDE4 inhibition. However, one limitation is that it may not be suitable for use in certain experimental models due to its low solubility in aqueous solutions.

Future Directions

There are several potential future directions for the study of N-(cyanomethyl)-4-methoxy-2-(prop-2-en-1-yloxy)benzamide. One area of interest is the development of novel drugs based on N-(cyanomethyl)-4-methoxy-2-(prop-2-en-1-yloxy)benzamide for the treatment of inflammatory diseases and cancer. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of N-(cyanomethyl)-4-methoxy-2-(prop-2-en-1-yloxy)benzamide. Additionally, further studies are needed to evaluate the safety and efficacy of N-(cyanomethyl)-4-methoxy-2-(prop-2-en-1-yloxy)benzamide in preclinical and clinical trials.

Synthesis Methods

The synthesis of N-(cyanomethyl)-4-methoxy-2-(prop-2-en-1-yloxy)benzamide involves the reaction of 4-methoxy-2-(prop-2-en-1-yloxy)benzoic acid with cyanomethyl chloride in the presence of a base. The resulting product is then treated with ammonia to yield N-(cyanomethyl)-4-methoxy-2-(prop-2-en-1-yloxy)benzamide. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

N-(cyanomethyl)-4-methoxy-2-(prop-2-en-1-yloxy)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-(cyanomethyl)-4-methoxy-2-prop-2-enoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-8-18-12-9-10(17-2)4-5-11(12)13(16)15-7-6-14/h3-5,9H,1,7-8H2,2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOSGIUQCVXUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC#N)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-4-methoxy-2-(prop-2-en-1-yloxy)benzamide

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